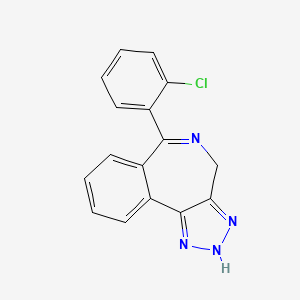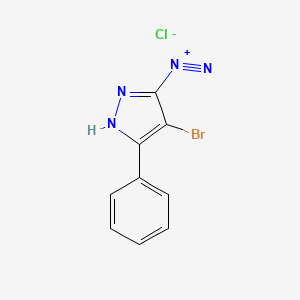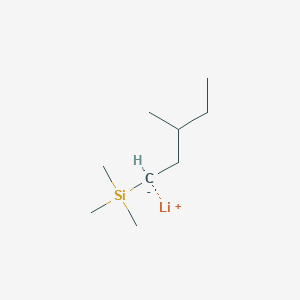
lithium;trimethyl(3-methylpentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl(3-methylpentyl)silane is an organosilicon compound that features a silicon atom bonded to a lithium atom, three methyl groups, and a 3-methylpentyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-methylpentyl)silane typically involves the reaction of lithium hydride with trimethyl(3-methylpentyl)silane chloride. The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of an aprotic solvent such as tetrahydrofuran (THF) to stabilize the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(3-methylpentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The silicon-lithium bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents used in conjunction with this compound include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Lithium;trimethyl(3-methylpentyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of lithium;trimethyl(3-methylpentyl)silane involves the interaction of the silicon-lithium bond with various substrates. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic behavior is facilitated by the electron-donating properties of the silicon atom, which stabilizes the transition state during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 3-methylpentyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and polymerization processes.
Uniqueness
Lithium;trimethyl(3-methylpentyl)silane is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other organosilanes. The 3-methylpentyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
74956-22-2 |
|---|---|
Molecular Formula |
C9H21LiSi |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
lithium;trimethyl(3-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-6-9(2)7-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
InChI Key |
HKYSQXZQDDCBEP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(C)C[CH-][Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
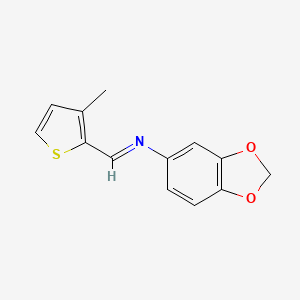
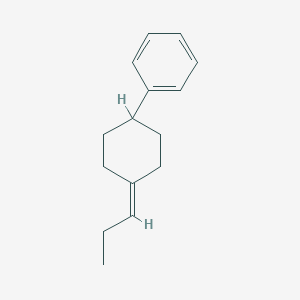
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)
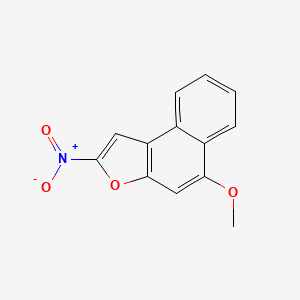

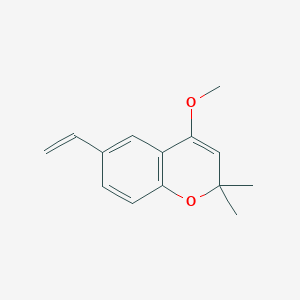
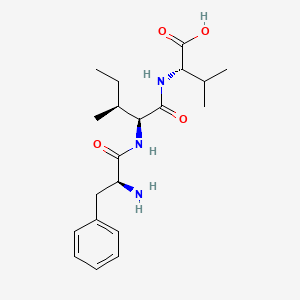
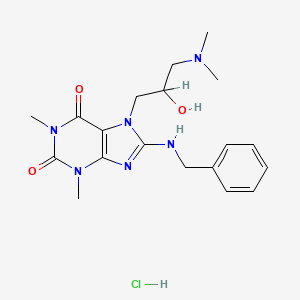
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
